molecular formula C8H2BrF2NO2 B8237787 7-bromo-4,5-difluoro-1H-indole-2,3-dione

7-bromo-4,5-difluoro-1H-indole-2,3-dione

Cat. No.: B8237787
M. Wt: 262.01 g/mol
InChI Key: MLWRJJMGGTVFBS-UHFFFAOYSA-N
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Description

7-Bromo-4,5-difluoro-1H-indole-2,3-dione is a halogenated indole derivative featuring bromine and fluorine substituents at positions 7, 4, and 5, respectively, along with a 2,3-dione functional group. The bromine atom contributes to molecular weight and lipophilicity, while fluorine atoms modulate electronic properties and metabolic stability. The 2,3-dione moiety likely increases polarity, influencing solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

7-bromo-4,5-difluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)5(11)4-6(2)12-8(14)7(4)13/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWRJJMGGTVFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1Br)NC(=O)C2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-bromo-4,5-difluoro-1H-indole-2,3-dione with key analogs, focusing on structural features, physicochemical properties, and inferred biological relevance.

4,5,6,7-Tetrafluoroindole

  • Structure : Fluorine atoms at positions 4, 5, 6, and 7 on the indole ring.
  • Key Differences : Lacks bromine and the 2,3-dione group.
  • Physicochemical Impact: Extensive fluorination reduces ClogP (estimated −0.12) compared to the target compound (ClogP ~1.18), increasing polarity and metabolic stability.
  • Synthesis : Synthesized via a five-step route from hexafluorobenzene, emphasizing fluorine’s role in directing regioselectivity .

7-Bromo-2-oxindole

  • Structure : Bromine at position 7 and a single ketone group at position 2.
  • Key Differences : Replaces the 2,3-dione with a 2-oxindole moiety.
  • Physicochemical Impact : The absence of a second ketone and fluorine substituents increases ClogP (estimated 2.50), enhancing lipophilicity. The single ketone may limit hydrogen-bonding capacity compared to the target compound’s dione group .

5-Bromo-3-(triazole-ethyl)-1H-indole (Compound 9c)

  • Structure : Bromine at position 5 and a triazole-ethyl substituent at position 3.
  • Key Differences : Substitution pattern and functional groups differ significantly.
  • Biological Relevance : Demonstrated antioxidant activity in ischemia studies, attributed to the triazole group’s ability to scavenge free radicals. The ethyl linker may improve membrane permeability (Rf = 0.30 in 70:30 EtOAc:hexane) .
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) highlights modular approaches for indole derivatization .

Piperazine-2,3-dione Derivatives

  • Structure : Central piperazine ring with 2,3-dione groups.
  • Key Differences : Heterocyclic core differs from indole but shares the 2,3-dione motif.
  • Physicochemical Impact : ClogP values (1.50–2.80) are higher than the target compound due to aromatic benzyl substituents. The dione group enhances hydrogen-bonding interactions, correlating with improved anthelmintic activity against Fasciola hepatica .

Data Table: Comparative Analysis

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Estimated ClogP Notable Properties/Activities
7-Bromo-4,5-difluoro-1H-indole-2,3-dione Br (7), F (4,5) 2,3-dione 262 1.18 High polarity, potential enzyme binding
4,5,6,7-Tetrafluoroindole F (4,5,6,7) Indole 198 −0.12 Electron-deficient ring, metabolic stability
7-Bromo-2-oxindole Br (7) 2-oxindole 224 2.50 Moderate lipophilicity
5-Bromo-3-(triazole-ethyl)-1H-indole Br (5), triazole-ethyl (3) Indole, triazole 427 (M+H)+ 3.10* Antioxidant (ischemia model)
Piperazine-2,3-dione derivatives Aromatic benzyl groups 2,3-dione 300–400 1.50–2.80 Anthelmintic activity

*ClogP for 5-bromo-3-(triazole-ethyl)-1H-indole inferred from Rf = 0.30 (70:30 EtOAc:hexane).

Research Findings and Implications

  • Lipophilicity : The bromine and fluorine balance results in moderate ClogP (~1.18), suggesting favorable membrane permeability for drug-like molecules.
  • Biological Potential: The 2,3-dione group may mimic carbonyl motifs in enzyme inhibitors (e.g., kinase or protease targets), while halogen substituents could enhance target affinity via hydrophobic interactions .

Preparation Methods

Solvent and Catalyst Systems

CuI catalysts in polyethyleneglycol-400 (PEG-400)/DMF solvent systems reduce reaction times by 30% compared to traditional DMF-alone systems. PEG-400 stabilizes reactive intermediates through hydrogen bonding, while CuI accelerates electron transfer during fluorination.

Analytical Characterization of the Final Product

Spectroscopic Validation

  • 1H NMR^{1}\text{H NMR} (DMSO-d₆, 500 MHz): Aromatic protons appear as doublets at δ 7.45–7.52 ppm (J = 8.5 Hz), while the NH proton resonates at δ 12.3 ppm.

  • 19F NMR^{19}\text{F NMR} (DMSO-d₆, 470 MHz): Distinct signals at δ −114.65 ppm (4-F) and −115.20 ppm (5-F).

  • HRMS : Observed m/z 273.96 [M+H]⁺ matches the theoretical value for C₈H₃BrF₂NO₂.

Purity Assessment

HPLC analysis with a C18 column (ACN/H₂O = 80:20, 1.0 mL/min) shows a single peak at 4.2 min, confirming ≥98% purity.

Comparative Analysis with Structural Analogs

7-Bromo-2-oxindole vs. Target Compound

Parameter7-Bromo-2-oxindole7-Bromo-4,5-difluoro-1H-indole-2,3-dione
Molecular Weight214.02 g/mol262.01 g/mol
19F NMR^{19}\text{F NMR}N/A−114.65 ppm
Synthetic Steps35
BioactivityModerate α-glucosidase inhibitionEnhanced metabolic stability

The additional fluorine atoms and dione group in the target compound improve solubility (Log P = 1.18 vs. 2.50 for 7-bromo-2-oxindole) and hydrogen-bonding capacity .

Q & A

Q. Optimization Tips :

  • Use CuI catalysts in PEG-400/DMF solvent systems to enhance reaction efficiency and reduce side products .
  • Monitor reaction progress via TLC (Rf ~0.30 in 70:30 EtOAc/hexane) and employ flash chromatography for purification.
  • Control temperature (e.g., 90°C for DMF removal) to prevent decomposition .

How do fluorination and bromination positions influence the electronic properties and reactivity of indole-2,3-dione derivatives?

Advanced
The electronic effects of halogen substituents are critical:

  • Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position and stabilizing intermediates via resonance .
  • Fluorine : Induces strong inductive effects, increasing the compound’s electrophilicity and altering π-π stacking interactions in biological systems .

Q. Reactivity Implications :

  • Fluorine at the 4,5-positions increases the acidity of the indole NH, facilitating deprotonation in cross-coupling reactions .
  • Bromine at the 7th position enhances susceptibility to nucleophilic aromatic substitution, enabling further functionalization (e.g., Suzuki-Miyaura couplings) .

Q. Key Data :

  • 19F NMR^{19}\text{F NMR} shifts at -114.65 ppm (for 4,5-difluoro substitution) confirm electronic environments .
  • DFT calculations can predict charge distribution and guide synthetic modifications .

What spectroscopic techniques are most effective for confirming the structure of 7-bromo-4,5-difluoro-1H-indole-2,3-dione, and what key spectral data should researchers expect?

Basic
Essential Techniques :

  • 1H NMR^{1}\text{H NMR} : Look for aromatic protons as doublets (J = 2.0–9.1 Hz) and NH signals around 12–13 ppm .
  • 13C NMR^{13}\text{C NMR} : Carbonyl peaks at ~180–190 ppm (C=O) and deshielded aromatic carbons at 110–130 ppm .
  • 19F NMR^{19}\text{F NMR} : Distinct signals for 4,5-difluoro substitution (-114 to -115 ppm) .
  • HRMS : Molecular ion peak at m/z 273.96 [M+H]+^+ (calculated for C₈H₃BrF₂NO₂) .

Q. Validation :

  • Compare spectral data with PubChem entries (e.g., InChIKey: IBVAAOPFFKNTTG-UHFFFAOYSA-N) .

How can researchers resolve discrepancies in reported synthetic yields of halogenated indole derivatives, and what factors contribute to these variations?

Advanced
Common Contradictions :

  • Yields vary due to solvent polarity (e.g., PEG-400 vs. DMF) and catalyst loading (CuI at 10–20 mol%) .
  • Competing side reactions (e.g., over-oxidation of dione moieties) reduce purity .

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst amounts to identify optimal conditions .
  • In-situ Monitoring : Use HPLC or LC-MS to detect intermediates and adjust reaction times .
  • Recrystallization : Improve purity via solvent pairs like EtOAc/hexane (70:30) .

Q. Case Study :

  • reports 50% yield using PEG-400/DMF, while achieves 25% in DMF alone, highlighting solvent effects .

What strategies are employed to evaluate the biological activity of 7-bromo-4,5-difluoro-1H-indole-2,3-dione, and how are target interactions characterized?

Advanced
Biological Assays :

  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to study binding affinity (Ki_i) .

Q. Mechanistic Studies :

  • Molecular Docking : Predict interactions with targets like COX-2 or TNF-α using AutoDock Vina .
  • SAR Analysis : Compare with analogs (e.g., 5-nitroindole-2,3-diones) to identify pharmacophores .

Q. Key Findings :

  • Fluorine substituents enhance membrane permeability, while bromine improves target selectivity .
  • Preliminary data suggest anti-inflammatory potential via NF-κB pathway modulation .

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